synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
An In-depth Technical Guide to the Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
This technical guide provides a comprehensive overview of a feasible synthetic route for 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with a palladium-catalyzed Heck-Mizoroki reaction to form the carbon-carbon bond and introduce the three-carbon side chain, followed by a reduction of the intermediate carboxylic acid to the target primary alcohol.
Overall Synthetic Scheme
The proposed synthesis starts from the commercially available 4-bromo-3-(trifluoromethyl)-1H-pyrazole and proceeds through a Heck-Mizoroki coupling with acrylic acid, followed by a two-step reduction of the resulting α,β-unsaturated carboxylic acid.
DOT Script for the Overall Synthetic Workflow:
Caption: Overall synthetic workflow for 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol.
Step 1: Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid
This step involves a Heck-Mizoroki reaction between 4-bromo-3-(trifluoromethyl)-1H-pyrazole and acrylic acid to form 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid, followed by catalytic hydrogenation to reduce the carbon-carbon double bond.
Experimental Protocol: Heck-Mizoroki Reaction
This protocol is based on established methods for Heck-Mizoroki reactions involving halo-heterocycles and acrylic acid.[1][2][3][4]
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Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq).
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Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (Et₃N, 3.0 eq) as the base.
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Substrate Addition: Add acrylic acid (1.5 eq) to the mixture.
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Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with 1 M HCl, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid.
Experimental Protocol: Catalytic Hydrogenation
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Reaction Setup: To a hydrogenation flask, add the 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C).
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Solvent Addition: Add methanol or ethanol as the solvent.
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Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).
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Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Purification: Concentrate the filtrate under reduced pressure to obtain 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol
This step involves the reduction of the carboxylic acid group of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[5][6][7][8][9]
Experimental Protocol: Reduction with LiAlH₄
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
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Substrate Addition: Dissolve 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Workup: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.
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Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol.
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1a | Heck-Mizoroki Reaction | 4-bromo-3-(trifluoromethyl)-1H-pyrazole | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid | Pd(OAc)₂, P(o-tol)₃, Et₃N, Acrylic Acid, DMF | 60-80 |
| 1b | Catalytic Hydrogenation | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylic acid | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid | H₂, 10% Pd/C, Methanol | >95 |
| 2 | LiAlH₄ Reduction | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid | 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol | LiAlH₄, THF | 70-90 |
Logical Relationships in the Synthesis
The synthesis follows a logical progression of bond formation and functional group interconversion.
DOT Script for the Logical Relationships:
Caption: Logical flow of the synthetic strategy.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. odinity.com [odinity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 9. chemguide.co.uk [chemguide.co.uk]
General Structure of Trifluoromethyl Pyrazole Carboxamides